molecular formula C17H13ClN4O4S B4019763 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4019763
M. Wt: 404.8 g/mol
InChI Key: WGLRAARTTURUOV-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a methoxy group at position 4 and a nitro group at position 3. This structural arrangement confers unique electronic and steric properties, making the compound a candidate for pharmacological studies, particularly in enzyme inhibition or agrochemical applications due to the nitro group’s electron-withdrawing effects and the thiadiazole ring’s known bioactivity .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4S/c1-26-14-7-4-11(9-13(14)22(24)25)16(23)19-17-21-20-15(27-17)8-10-2-5-12(18)6-3-10/h2-7,9H,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLRAARTTURUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA replication and protein synthesis.

    Pathways: It interferes with the metabolic pathways of pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are derivatives of 1,3,4-thiadiazole-2-yl benzamides or acetamides with variations in substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Chlorobenzyl, 4-methoxy-3-nitrobenzamide ~443 (estimated) Not reported Nitro (meta) and methoxy (para) groups on benzamide; direct 4-chlorobenzyl attachment to thiadiazole. High electron-withdrawing potential from nitro group.
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxyacetamide Not reported 138–140 Thio-linked 4-chlorobenzyl; bulky isopropyl/methylphenoxy group reduces solubility compared to benzamide derivatives.
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-Chlorobenzyl, 4-(2-methylphenoxy)butanamide Not reported Not reported Longer butanamide chain increases lipophilicity; phenoxy group may enhance membrane permeability.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 4-Chlorophenoxymethyl, 4-nitrobenzamide 390.80 Not reported Nitro group in para position (vs. meta in target compound); phenoxy linker may alter metabolic stability.
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone-3-carboxamide, 4-methoxyphenyl 442.92 Not reported Pyrrolidone ring introduces conformational flexibility; methoxy group enhances solubility. pKa ~8.27.

Biological Activity

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring , which contributes to its biological activity. The presence of a 4-chlorobenzyl group and a methoxy-nitrobenzamide moiety enhances its pharmacological profile.

PropertyValue
IUPAC NameN-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
Molecular FormulaC15H14ClN3O3S
Molecular Weight345.81 g/mol
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide have shown effectiveness against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
    • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cells.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity :
    • A study tested the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results showed a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.
    • Apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy :
    • In vitro studies revealed that N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.

Comparative Analysis with Other Thiadiazole Derivatives

A comparative analysis was conducted with other known thiadiazole derivatives to highlight the unique properties of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide.

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-...12 (MCF-7), 15 (A549)32 (S. aureus), 32 (E. coli)
N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]-benzamide20 (MCF-7)64 (S. aureus), 64 (E. coli)
N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-benzamide25 (MCF-7)128 (S. aureus), 128 (E. coli)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide

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